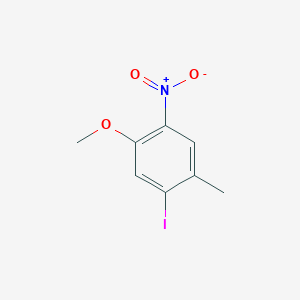
1-Iodo-5-methoxy-2-methyl-4-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Iodo-5-methoxy-2-methyl-4-nitrobenzene is an aromatic compound characterized by the presence of iodine, methoxy, methyl, and nitro functional groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Iodo-5-methoxy-2-methyl-4-nitrobenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the nitration of 1-iodo-5-methoxy-2-methylbenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction typically proceeds under controlled temperatures to ensure selective nitration at the desired position on the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the nitration process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-Iodo-5-methoxy-2-methyl-4-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or hydrogen in the presence of a catalyst.
Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid under strong oxidative conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol.
Reduction: Tin(II) chloride in hydrochloric acid or catalytic hydrogenation.
Oxidation: Potassium permanganate in acidic or basic medium.
Major Products Formed:
Substitution: Formation of compounds like 1-methoxy-2-methyl-4-nitrobenzene.
Reduction: Formation of 1-iodo-5-methoxy-2-methyl-4-aminobenzene.
Oxidation: Formation of 1-iodo-5-methoxy-2-methyl-4-carboxybenzene.
Scientific Research Applications
1-Iodo-5-methoxy-2-methyl-4-nitrobenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds with antimicrobial or anticancer properties.
Material Science: Utilized in the preparation of functionalized materials for electronic or photonic applications.
Mechanism of Action
The mechanism by which 1-iodo-5-methoxy-2-methyl-4-nitrobenzene exerts its effects depends on the specific chemical reactions it undergoes. For instance, in nucleophilic aromatic substitution, the iodine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. The nitro group, being an electron-withdrawing group, stabilizes the transition state and facilitates the substitution process.
Comparison with Similar Compounds
- 1-Iodo-2-methoxy-4-nitrobenzene
- 1-Iodo-3-methoxy-4-nitrobenzene
- 1-Iodo-4-methoxy-2-nitrobenzene
Comparison: 1-Iodo-5-methoxy-2-methyl-4-nitrobenzene is unique due to the specific positions of its functional groups, which influence its reactivity and the types of reactions it can undergo
Properties
Molecular Formula |
C8H8INO3 |
|---|---|
Molecular Weight |
293.06 g/mol |
IUPAC Name |
1-iodo-5-methoxy-2-methyl-4-nitrobenzene |
InChI |
InChI=1S/C8H8INO3/c1-5-3-7(10(11)12)8(13-2)4-6(5)9/h3-4H,1-2H3 |
InChI Key |
HGJAPHFKTXWBKF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1I)OC)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


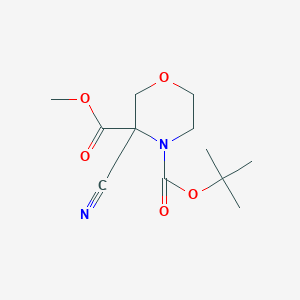
![8-Bromo-7-methylimidazo[1,2-a]pyridin-6-amine](/img/structure/B12844993.png)
![Ammonium Bis[PerfluorotetradecylEthyl]Phosphate](/img/structure/B12844994.png)
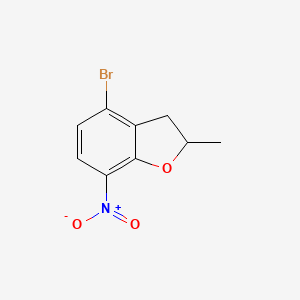
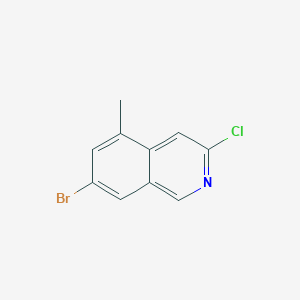
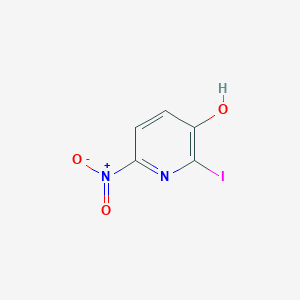

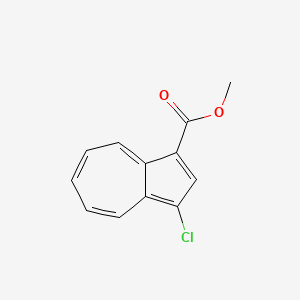
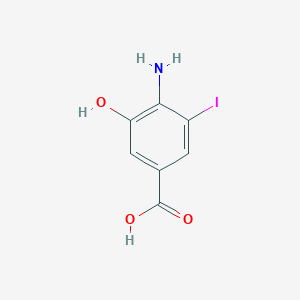
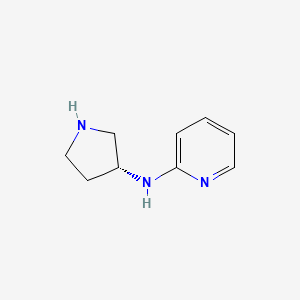
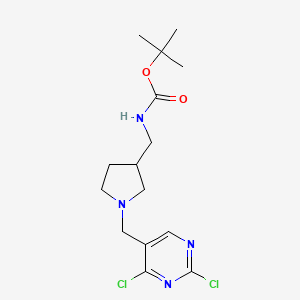
![(2S,3S,4S,5R,6R)-3,4,5-Trihydroxy-6-(3-((9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl)oxy)-3-oxo-2-phenylpropoxy)tetrahydro-2H-pyran-2-carboxylic acid](/img/structure/B12845045.png)
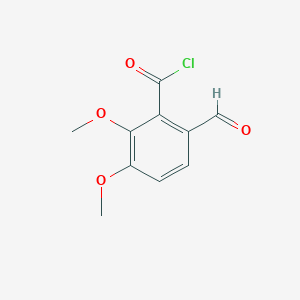
![8-Bromo-2-chloro-6-fluoro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12845059.png)
